(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “®-2-Amino-2-(3,4-dichlorophenyl)ethanol” has been reported. For instance, a biocatalytic route was applied for the highly enantioselective synthesis of ®-2-chloro-1-(2,4-dichlorophenyl) ethanol . This process involved the use of a whole-cell-mediated biocatalytic route, which allowed the production of a valuable chiral intermediate method to be transformed into a versatile tool for drug synthesis .
Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
®-2-Amino-2-(3,4-dichlorophenyl)ethanol may serve as a precursor in the synthesis of chiral molecules that could be used as therapeutic agents. Its stereochemistry is particularly valuable in creating enantiomerically pure compounds, which are crucial for drugs that target specific biological pathways .
Agriculture: Development of Agrochemicals
In agriculture, this compound could be explored for the development of new agrochemicals. Its dichlorophenyl group might interact with various agricultural pests or plant physiology, leading to potential applications in pesticides or plant growth regulators .
Environmental Science: Pollutant Degradation Studies
Environmental scientists could investigate ®-2-Amino-2-(3,4-dichlorophenyl)ethanol for its ability to degrade environmental pollutants. Its chemical structure could be modified to enhance its interaction with specific contaminants, aiding in bioremediation efforts .
Material Science: Advanced Material Synthesis
This compound could be used in material science to synthesize advanced materials with unique properties. For example, it could be incorporated into polymers to impart additional strength or chemical resistance due to its chlorinated aromatic structure .
Biochemistry: Enzyme Inhibition Research
Biochemists might explore the use of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol in studying enzyme inhibition. Its structure could be key in designing inhibitors for enzymes that are relevant in disease pathways or metabolic processes .
Pharmacology: Drug Delivery Systems
Pharmacologists could research the use of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol in drug delivery systems. Its molecular framework could be functionalized to create carriers that deliver drugs in a controlled manner to specific sites within the body .
Industrial Applications: Chemical Intermediate
Industrially, ®-2-Amino-2-(3,4-dichlorophenyl)ethanol could be used as a chemical intermediate in the synthesis of various industrial chemicals. Its reactive sites make it a versatile building block for complex chemical syntheses .
Analytical Chemistry: Chiral Resolution Agents
In analytical chemistry, this compound could be utilized as a chiral resolution agent. It could help in separating enantiomers of other compounds, which is crucial for the production of enantiomerically pure pharmaceuticals .
Future Directions
properties
IUPAC Name |
(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGOSJYDNZVTO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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